molecular formula C13H11F3N4O B3288824 1-(4-Methylpyrimidin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea CAS No. 853318-49-7

1-(4-Methylpyrimidin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea

Cat. No. B3288824
CAS RN: 853318-49-7
M. Wt: 296.25 g/mol
InChI Key: VGBFGFUUVATJEE-UHFFFAOYSA-N
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Description

1-(4-Methylpyrimidin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea, also known as TFMPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. TFMPU is a urea derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

1-(4-Methylpyrimidin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea works by inhibiting the activity of certain enzymes and proteins in the body, including protein kinase CK2 and the proteasome. By blocking the activity of these proteins, this compound can interfere with cellular processes and pathways that are involved in cancer growth and neurodegeneration.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and the induction of apoptosis (programmed cell death) in cancer cells. This compound has also been shown to have anti-inflammatory and anti-oxidant properties, and may have potential applications in the treatment of inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of 1-(4-Methylpyrimidin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea is its high potency and specificity, which allows for precise targeting of specific proteins and cellular pathways. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experimental settings.

Future Directions

There are many potential future directions for research on 1-(4-Methylpyrimidin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea, including the development of new cancer therapies, the investigation of its neuroprotective effects, and the exploration of its potential applications in the treatment of inflammatory and oxidative stress-related diseases. Additionally, further research is needed to better understand the mechanisms of action of this compound and its potential side effects, in order to optimize its use in scientific research.

Scientific Research Applications

1-(4-Methylpyrimidin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and drug discovery. Studies have shown that this compound has anti-tumor properties and can inhibit the growth of cancer cells, making it a promising candidate for the development of new cancer therapies. Additionally, this compound has been shown to have neuroprotective effects and may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

1-(4-methylpyrimidin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N4O/c1-8-5-6-17-11(18-8)20-12(21)19-10-4-2-3-9(7-10)13(14,15)16/h2-7H,1H3,(H2,17,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGBFGFUUVATJEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

853318-49-7
Record name N-(4-METHYL-2-PYRIMIDINYL)-N'-(3-(TRIFLUOROMETHYL)PHENYL)UREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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